![molecular formula C9H17N B13070743 6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
6-Azaspiro[3.6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[3.6]decane is a spirocyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which efficiently constructs the 6-azaspiro[4.5]decane skeleton . Additionally, radical cyclization reactions, such as those promoted by amidyl radicals, have been employed to synthesize similar spirocyclic systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of scalable reaction conditions and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Azaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
6-Azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[3.6]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzymatic activities. These interactions can modulate various physiological processes, making the compound a potential lead for drug development .
Comparación Con Compuestos Similares
6-Azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.
1-Oxa-6-azaspiro[4.5]decane:
Uniqueness: 6-Azaspiro[3.6]decane is unique due to its specific ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
6-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-7-10-8-9(4-1)5-3-6-9/h10H,1-8H2 |
Clave InChI |
BLGBRNWHHKDLGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC2(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


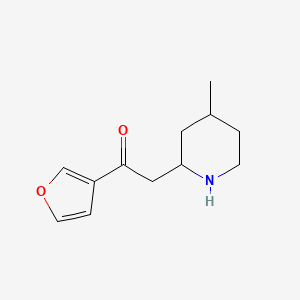
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
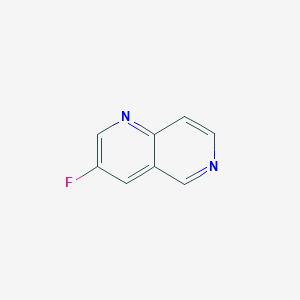

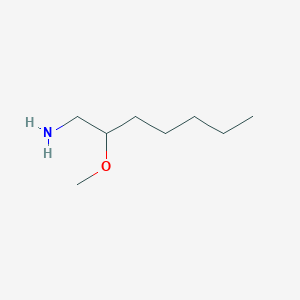
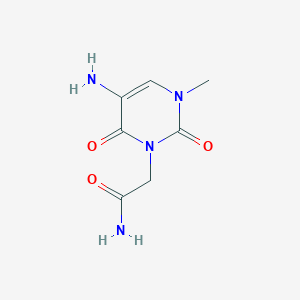
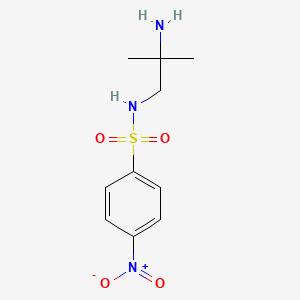
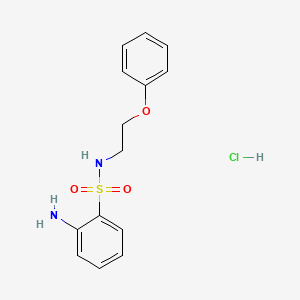
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
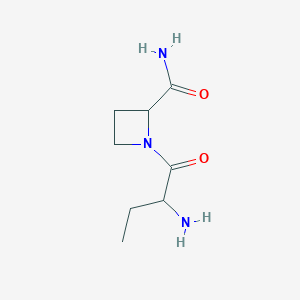
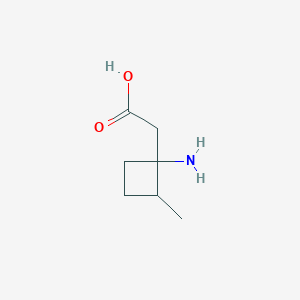
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
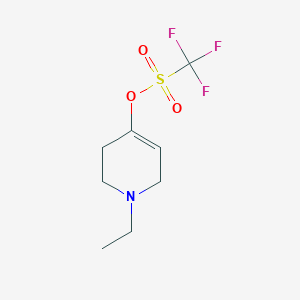
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)
